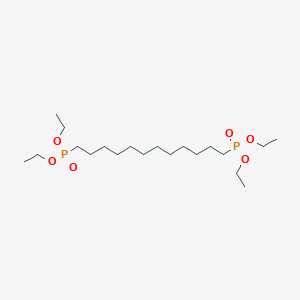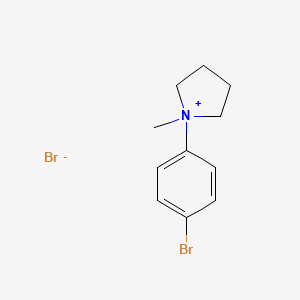
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with N-methylpyrrolidine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the pyrrolidinium ion can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl moiety.
Pyrrolidinium derivatives: Compounds such as N-methylpyrrolidinium chloride and N-ethylpyrrolidinium bromide share the pyrrolidinium ion.
Uniqueness
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is unique due to the combination of the bromophenyl group and the pyrrolidinium ion. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
88799-20-6 |
|---|---|
Formule moléculaire |
C11H15Br2N |
Poids moléculaire |
321.05 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C11H15BrN.BrH/c1-13(8-2-3-9-13)11-6-4-10(12)5-7-11;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ICYKPAWCUCLHTF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1)C2=CC=C(C=C2)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)


![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
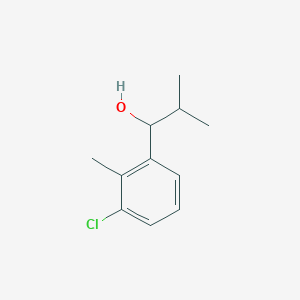
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
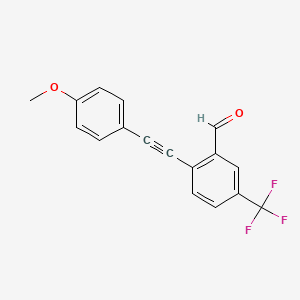

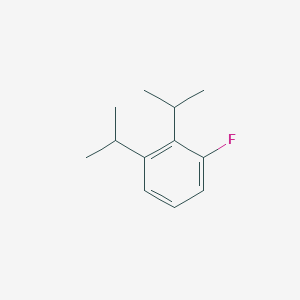
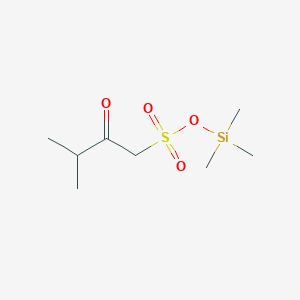

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

